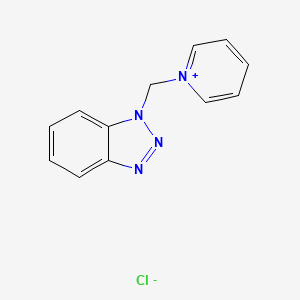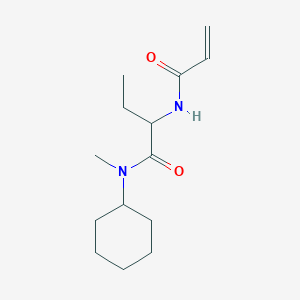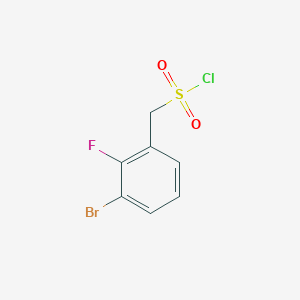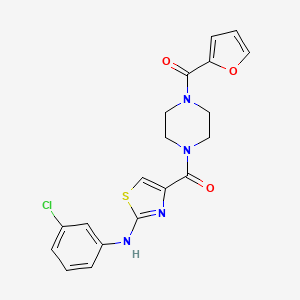
(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3-(trifluoromethoxy)phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3-(trifluoromethoxy)phenyl)methanone is a useful research compound. Its molecular formula is C20H17F3N4O3 and its molecular weight is 418.376. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antioxidant Properties Research
Synthesis and Antioxidant Properties of Derivatives :A study by Çetinkaya et al. (2012) involved the synthesis and examination of antioxidant properties of various compounds, including phenolic compounds with potential antioxidant power. Though not directly related, the methodologies and assays used in this study could be applicable to researching the antioxidant capabilities of the specified compound【Çetinkaya, Göçer, Menzek, & Gülçin, 2012】(https://consensus.app/papers/synthesis-antioxidant-properties-çetinkaya/d91f4b2e6e105498b4b61293c0f240e7/?utm_source=chatgpt).
Synthetic Methodologies Research
Catalysis and Synthesis of Derivatives :Research by Ozcubukcu et al. (2009) discusses the development of a highly active catalyst for Huisgen 1,3-dipolar cycloadditions, based on the tris(triazolyl)methanol-Cu(I) structure. This showcases a synthetic methodology that could potentially be applied to the synthesis or functionalization of the specified compound【Ozcubukcu, Ozkal, Jimeno, & Pericàs, 2009】(https://consensus.app/papers/highly-catalyst-huisgen-13dipolar-cycloadditions-based-ozcubukcu/796c9c2ca62f54deaa571c61f9c5d22d/?utm_source=chatgpt).
Liquid Crystal Research
Synthesis and Liquid Crystal Properties :The study by Zhao et al. (2013) on the synthesis and characterization of aryl(5-ferrocenyl-2H-1,2,3-triazol-4-yl)methanone derivatives, exhibiting liquid crystal behaviors, provides a foundation for exploring similar properties in the specified compound. The structural elements and methodologies may offer insights into potential applications in materials science【Zhao, Guo, Chen, & Bian, 2013】(https://consensus.app/papers/synthesis-electrochemistry-liquid-crystal-properties-zhao/e1968934e6c75899a210c1e5908d30f2/?utm_source=chatgpt).
Catalytic Asymmetric Synthesis Research
Catalytic Asymmetric Addition Using Chiral Compounds :Wang et al. (2008) developed an enantiopure compound for catalytic asymmetric addition to aldehydes, achieving high enantioselectivity. This highlights the role of chiral compounds in asymmetric synthesis, which could be relevant for exploring the catalytic applications of the specified compound【Wang, Zhang, Zhao, Wang, Ding, Jing, & Song, 2008】(https://consensus.app/papers/evaluation-enantiopure-wang/1dbcb7e09c3f5459a5344de69691839e/?utm_source=chatgpt).
Eigenschaften
IUPAC Name |
[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]-[3-(trifluoromethoxy)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N4O3/c21-20(22,23)30-18-8-4-5-14(9-18)19(28)26-11-16(12-26)27-10-15(24-25-27)13-29-17-6-2-1-3-7-17/h1-10,16H,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDXVCGBVEMVNHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=CC=C2)OC(F)(F)F)N3C=C(N=N3)COC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(4-Fluorophenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]cyclopropane-1-carboxamide](/img/structure/B2454313.png)
![2-[4-(2,2-Difluoroethoxy)piperidin-1-yl]ethanamine](/img/structure/B2454315.png)
![1-({1-[1-(2-Methoxyphenyl)cyclopropanecarbonyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione](/img/structure/B2454316.png)
![5-(Pyrrolidin-1-ylsulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2454318.png)

![7-(2-ethoxyphenyl)-2-(3-hydroxypropyl)-N-(4-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2454320.png)
![tert-butyl N-[3-(hydroxymethyl)pyrrolidin-3-yl]carbamate hydrochloride](/img/structure/B2454322.png)
![4-(3,4-Dimethoxyphenyl)-10-(2-methylphenyl)-3,5,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene](/img/structure/B2454323.png)

![4-isobutyl-N-isopropyl-1-({2-[(4-methylphenyl)amino]-2-oxoethyl}thio)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2454326.png)

